molecular formula C15H11NO3 B8808265 Methyl 4-(1,3-benzoxazol-2-yl)benzoate CAS No. 20000-53-7

Methyl 4-(1,3-benzoxazol-2-yl)benzoate

Cat. No. B8808265
CAS RN: 20000-53-7
M. Wt: 253.25 g/mol
InChI Key: KDKBWBVNDADEON-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzoxazol-2-yl)benzoate is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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properties

CAS RN

20000-53-7

Product Name

Methyl 4-(1,3-benzoxazol-2-yl)benzoate

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 4-(1,3-benzoxazol-2-yl)benzoate

InChI

InChI=1S/C15H11NO3/c1-18-15(17)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)19-14/h2-9H,1H3

InChI Key

KDKBWBVNDADEON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (2-hydroxyphenyl)-terephthalamic acid methyl ester (0.35 g, 1.3 mmol) in polyphosphoric acid (˜5 mL) was heated to reflux for 3 h. The solution was cooled to 0° C., water added (100 mL) and solid K2CO3 introduced until pH 7–9 was attained. The residue was diluted with ethyl acetate (2×100 mL) and the organic extract dried (MgSO4), filtered and concentrated to give cyclized methyl 4-(benzoxazol-2-yl)-benzoate (0.15 g, 45%) as a beige powder. 1H NMR (CDCl3) δ 3.98 (s, 3H), 7.40 (m, 2H), 7.61 (m, 1H), 7.81 (m, 1H), 8.20 (d, 2H, J=7.8 Hz), 8.34 (d, 2H, J=7.8 Hz).
Name
(2-hydroxyphenyl)-terephthalamic acid methyl ester
Quantity
0.35 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the apparatus described in Example 1, 25.4 g of 4-trichloromethylbenzoic acid methyl ester (0.1 mol) and 10.9 g of 2-aminophenol (0.1 mol) were mixed and slowly heated up to 200° C, so that the stream of HCl that commences at 130° C would not become too strong. The total reaction time was about 4 hours. The ground reaction product was washed thrice with 100 ml of hot benzene and the combined and concentrated benzene phases where chromatographed through an Al2O3 : 8.9 g of raw product XVI, melting point 190°-191° C (35% of the theory), becoming 193°-194° C after recrystallization from benzene.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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